[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methanol
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Overview
Description
[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methanol, also known as BIM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BIM belongs to the class of imidazole-derived compounds and has been found to possess unique biological properties that make it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of [1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methanol is not fully understood. However, it has been proposed that this compound exerts its biological effects by targeting multiple signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. This compound has also been found to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation. This compound has also been found to regulate the expression of various genes involved in these processes.
Advantages and Limitations for Lab Experiments
One of the major advantages of [1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methanol is its potent biological activity, which makes it a valuable tool for studying various biological processes. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for the research on [1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methanol. One potential area of investigation is the development of novel drug formulations that can enhance the solubility and bioavailability of this compound. Another area of research could be the identification of new targets and signaling pathways that are regulated by this compound. Additionally, further studies are needed to investigate the potential of this compound as a therapeutic agent in various diseases, including cancer and inflammation.
Synthesis Methods
The synthesis of [1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methanol involves the reaction of benzyl bromide with isobutylsulfonyl chloride to form the intermediate compound, which is then subjected to cyclization with imidazole in the presence of a base. The final product is obtained after purification using column chromatography.
Scientific Research Applications
[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methanol has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been found to exhibit potent anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, this compound has been shown to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines.
properties
IUPAC Name |
[3-benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-12(2)11-21(19,20)15-16-8-14(10-18)17(15)9-13-6-4-3-5-7-13/h3-8,12,18H,9-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRHVURPEPFMTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1=NC=C(N1CC2=CC=CC=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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